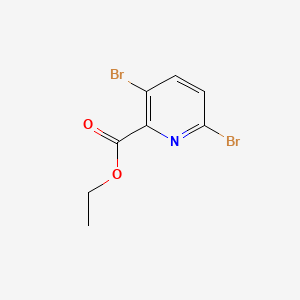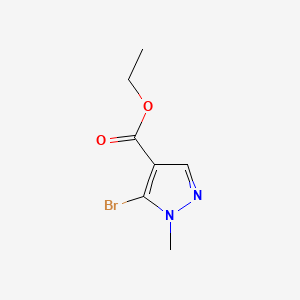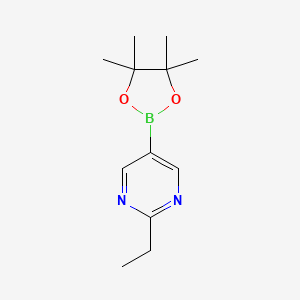
Ethyl 3,6-dibromopicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,6-dibromopicolinate is a chemical compound with the molecular formula C8H7Br2NO2 . It has a molecular weight of 308.95 g/mol . The IUPAC name for this compound is ethyl 3,6-dibromopyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 3,6-dibromopicolinate isInChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=C(C=CC(=N1)Br)Br . Physical And Chemical Properties Analysis
Ethyl 3,6-dibromopicolinate has a number of computed properties. It has a molecular weight of 308.95 g/mol . It has a XLogP3-AA value of 3.1 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 3 rotatable bonds . Its exact mass is 308.88230 g/mol and its monoisotopic mass is 306.88435 g/mol . Its topological polar surface area is 39.2 Ų . It has 13 heavy atoms . Its complexity is 189 .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- Advanced Synthesis Techniques : Research into the synthesis and characterization of novel compounds, such as the development of quinazolinone-based derivatives with potential anticancer activity, involves complex halogenated intermediates similar to ethyl 3,6-dibromopicolinate. These methodologies often aim at targeting specific biological pathways or creating materials with unique properties (Riadi et al., 2021).
- Chemical Transformations and Applications : The exploration of novel precursors for the synthesis of complex heterocyclic structures, such as N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, highlights the versatility of ethyl esters and halogenated compounds in facilitating diverse chemical transformations (Thakur et al., 2015).
Biological Evaluation and Potential Therapeutic Applications
- Anticancer Properties : Studies on bromophenol derivatives, including those with modifications on the ethyl group, have demonstrated effective inhibitory activities against various cancer cell lines, showcasing the potential of halogenated compounds in medicinal chemistry (Boztaş et al., 2019).
- Bioactive Compound Synthesis : Research into the synthesis of bioactive molecules, such as those involving ethyl 2-methyl-2,3-butadienoate for the creation of functionalized tetrahydropyridines, reflects the broader applicability of ethyl and brominated compounds in developing therapeutic agents (Zhu et al., 2003).
Material Science and Novel Materials
- Polymeric Materials : Investigations into the hydrodynamic properties and characteristics of poly(2-oxazoline)s, for example, offer insights into the potential use of ethyl 3,6-dibromopicolinate in the synthesis of polymers with specific applications in the pharmaceutical and biomedical industries (Grube et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3,6-dibromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFJOCLGVVDZFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673268 |
Source


|
| Record name | Ethyl 3,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,6-dibromopicolinate | |
CAS RN |
1214375-85-5 |
Source


|
| Record name | Ethyl 3,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)









